REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[OH:9].F[C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[N+:19]([O-:21])=[O:20].[CH3:22][O:23][C:24]1[CH:39]=[CH:38][CH:37]=[CH:36][C:25]=1[O:26][C:27]1[CH:34]=[CH:33][C:30]([C:31]#[N:32])=[CH:29][C:28]=1[NH2:35].[NH2:40][C:41]1[S:42][CH:43]=[CH:44][N:45]=1>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[O:9][C:11]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[CH:13][C:12]=1[N+:19]([O-:21])=[O:20].[C:31]([C:30]1[CH:33]=[CH:34][C:27]([O:26][C:25]2[CH:36]=[CH:37][CH:38]=[CH:39][C:24]=2[O:23][CH3:22])=[C:28]([NH:35][C:4]([NH:40][C:41]2[S:42][CH:43]=[CH:44][N:45]=2)=[O:9])[CH:29]=1)#[N:32]
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Name
|
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)O
|
Name
|
|
Quantity
|
1.33 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C#N)C=C1)[N+](=O)[O-]
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Name
|
4-(2-methoxyphenoxy)-3-aminobenzonitrile
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Quantity
|
120 mg
|
Type
|
reactant
|
Smiles
|
COC1=C(OC2=C(C=C(C#N)C=C2)N)C=CC=C1
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC=CN1
|
Name
|
4-(2-methoxyphenoxy)-3-aminobenzonitrile
|
Quantity
|
0.62 g
|
Type
|
reactant
|
Smiles
|
COC1=C(OC2=C(C=C(C#N)C=C2)N)C=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(OC2=C(C=C(C#N)C=C2)[N+](=O)[O-])C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 81% |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=CC(=C(C1)NC(=O)NC=1SC=CN1)OC1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |